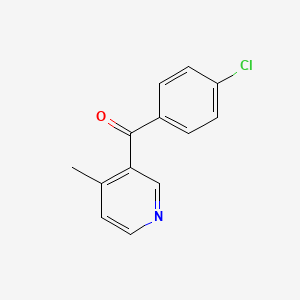

3-(4-Chlorobenzoyl)-4-methylpyridine

Descripción

3-(4-Chlorobenzoyl)-4-methylpyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at position 4 and a 4-chlorobenzoyl moiety at position 2. The chlorobenzoyl group introduces electron-withdrawing characteristics, influencing the compound’s electronic properties and reactivity. The compound’s molecular formula is inferred as C₁₃H₁₀ClNO, with a molecular weight of approximately 235.68 g/mol. Its structural simplicity distinguishes it from more complex derivatives in the evidence, such as hexahydroquinoline-fused systems .

Propiedades

IUPAC Name |

(4-chlorophenyl)-(4-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c1-9-6-7-15-8-12(9)13(16)10-2-4-11(14)5-3-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOZVHCKOAWFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzoyl)-4-methylpyridine typically involves the reaction of 4-chlorobenzoyl chloride with 4-methylpyridine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve heating the reactants to a temperature of around 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and reducing the formation of by-products.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Chlorobenzoyl)-4-methylpyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group.

Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia or thiols are used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Benzyl derivatives.

Substitution: Amino or thio derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-(4-Chlorobenzoyl)-4-methylpyridine serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The chlorobenzoyl group can undergo nucleophilic substitution, facilitating the formation of new compounds.

- Coupling Reactions : It can be used in coupling reactions to create larger molecular frameworks.

Biological Applications

The compound has demonstrated significant biological activity, making it valuable in medicinal chemistry and pharmacology:

- Enzyme Inhibition : It interacts with specific enzymes, potentially altering metabolic pathways. Studies suggest that it may inhibit certain enzymes involved in disease processes.

- Receptor Binding : The compound can bind to various receptors, influencing signal transduction pathways critical for cellular communication.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for key pathogens are summarized below:

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 1.25 |

| Staphylococcus aureus | 0.625 |

| Candida albicans | 0.5 |

These results suggest its potential as an antimicrobial agent, particularly against resistant strains.

Cancer Research

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines:

- Cytotoxicity Studies : Research involving HeLa cells showed significant cell death at concentrations above 100 µg/mL. Flow cytometry analysis indicated that the compound induces apoptosis through intrinsic pathways, suggesting its potential as an anticancer agent.

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound, against common pathogens. The results demonstrated superior activity compared to standard antibiotics, particularly against Methicillin-resistant Staphylococcus aureus (MRSA).

Cytotoxicity in Cancer Research

Research involving the cytotoxic effects on HeLa cells indicated that concentrations above 100 µg/mL led to significant cell death. Flow cytometry revealed that apoptosis was induced through intrinsic pathways, highlighting its potential as an anticancer therapeutic.

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of this compound to various target proteins involved in cancer progression and microbial resistance. Results indicated strong interactions with key residues in target enzymes, supporting its role as a lead compound for further drug development.

Mecanismo De Acción

The mechanism of action of 3-(4-Chlorobenzoyl)-4-methylpyridine involves its interaction with specific molecular targets such as enzymes or receptors. The chlorobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The methyl group on the pyridine ring can enhance the compound’s binding affinity and selectivity towards its targets.

Comparación Con Compuestos Similares

Structural and Substituent Effects

- Substituent Diversity: 3-(4-Chlorobenzoyl)-4-methylpyridine contains a methyl group (electron-donating) and a chlorobenzoyl group (electron-withdrawing). In contrast, compounds like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine () feature bulkier substituents (e.g., nitro, bromo, methoxy) and fused ring systems, leading to higher molecular weights (466–545 g/mol) and increased steric hindrance .

Physical Properties

- In comparison, hexahydroquinoline derivatives with fused rings and multiple substituents show significantly higher melting points (268–287°C), attributed to enhanced intermolecular forces and rigidity .

- Retention Behavior: While retention data for this compound are unavailable, highlights that chlorobenzoyl-containing analogs like (4-Chlorophenyl)(4-hydroxyphenyl)methanone exhibit lower relative retention times (0.34%) compared to esters (e.g., ethyl derivatives at 0.80%), suggesting hydrophobicity increases with larger substituents .

Reactivity and Functionalization

- Synthetic Pathways: The target compound’s synthesis likely parallels methods in , where substituted pyridines are formed via condensation of enaminonitriles with active methylene compounds.

- Spectroscopic Characteristics :

Data Tables

Table 1: Comparative Physical and Structural Properties

Actividad Biológica

3-(4-Chlorobenzoyl)-4-methylpyridine is a compound that has garnered attention for its diverse biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its potential applications in medicinal chemistry.

- Chemical Formula : C12H10ClN

- Molecular Weight : 219.67 g/mol

- CAS Number : 158978-16-6

This compound features a pyridine ring substituted with a chlorobenzoyl group and a methyl group. The presence of the electron-withdrawing chlorine atom enhances its reactivity, making it a candidate for various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes, altering metabolic pathways and potentially leading to therapeutic effects.

- Receptor Binding : It can bind to various receptors, influencing signal transduction pathways.

- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

Research has shown that this compound demonstrates significant antimicrobial properties. In vitro studies have reported minimum inhibitory concentration (MIC) values indicating effective inhibition against various pathogens.

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 1.25 |

| Staphylococcus aureus | 0.625 |

| Candida albicans | 0.5 |

These results suggest that the compound could be developed into an antimicrobial agent, particularly against resistant strains.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The compound exhibited dose-dependent cytotoxic effects on human cancer cell lines, with IC50 values indicating moderate toxicity at higher concentrations.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical) | 100 |

| MCF-7 (breast) | 75 |

These findings highlight the potential of the compound in cancer therapeutics, although further investigation is necessary to understand its mechanism of action in cancer cell apoptosis.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound, against common pathogens. The results demonstrated that this compound had superior activity compared to standard antibiotics, particularly against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Cytotoxicity in Cancer Research : Research involving the cytotoxic effects of this compound on HeLa cells showed significant cell death at concentrations above 100 µg/mL. Flow cytometry analysis indicated that the compound induced apoptosis through intrinsic pathways, suggesting its potential as an anticancer agent .

- Molecular Docking Studies : Molecular docking simulations have been performed to predict the binding affinity of this compound to various target proteins involved in cancer progression and microbial resistance. The results indicated strong interactions with key residues in target enzymes, supporting its role as a lead compound for further drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.